2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)
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Overview
Description
2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODO-4-METHYLPHENOL is a complex organic compound characterized by its multiple iodine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODO-4-METHYLPHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-hydroxy-3-iodo-5-methylbenzaldehyde and 4’-[(E)-[(2-hydroxy-3-iodo-5-methylphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODO-4-METHYLPHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: Halogen substitution reactions can replace iodine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODO-4-METHYLPHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODO-4-METHYLPHENOL involves its interaction with specific molecular targets. The compound’s iodine and methoxy groups play a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-iodo-5-methylbenzaldehyde: A precursor in the synthesis of the target compound.
4’-[(E)-[(2-Hydroxy-3-iodo-5-methylphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-amine: Another precursor used in the synthesis.
Uniqueness
2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODO-4-METHYLPHENOL is unique due to its complex structure, which includes multiple iodine and methoxy groups
Properties
Molecular Formula |
C30H26I2N2O4 |
---|---|
Molecular Weight |
732.3 g/mol |
IUPAC Name |
2-[[4-[4-[(2-hydroxy-3-iodo-5-methylphenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]iminomethyl]-6-iodo-4-methylphenol |
InChI |
InChI=1S/C30H26I2N2O4/c1-17-9-21(29(35)23(31)11-17)15-33-25-7-5-19(13-27(25)37-3)20-6-8-26(28(14-20)38-4)34-16-22-10-18(2)12-24(32)30(22)36/h5-16,35-36H,1-4H3 |
InChI Key |
JPSPXZFDAHWLNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=C(C(=CC(=C4)C)I)O)OC)OC |
Origin of Product |
United States |
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